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For Researchers, Scientists, and Drug Development Professionals

Introduction
H-Gly-OBzl.TosOH, or Glycine Benzyl Ester p-Toluenesulfonate, is a protected form of the

amino acid glycine. In this derivative, the carboxylic acid group is protected as a benzyl ester,

and the amino group is protected as a tosylate salt. This dual protection makes it a valuable

building block in peptide synthesis, particularly in solution-phase methodologies and for the

preparation of peptide fragments that can be subsequently used in solid-phase peptide

synthesis (SPPS). The benzyl ester provides robust protection for the C-terminus, stable to the

conditions used for N-terminal deprotection, while the tosylate salt of the amino group allows

for in situ deprotection and coupling in a one-pot reaction.

Chemical Properties and Applications
H-Gly-OBzl.TosOH is a white to off-white solid soluble in organic solvents like dichloromethane

(DCM) and dimethylformamide (DMF). Its primary application lies in the controlled, stepwise

synthesis of peptides. The benzyl ester protecting group is particularly useful in the Boc (tert-

butoxycarbonyl) protection strategy, where it remains stable during the repeated acidic

treatments required for N-terminal Boc group removal.[1] The final deprotection of the benzyl

ester is typically achieved through catalytic hydrogenolysis or strong acids.[1]

Key Applications Include:
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Solution-Phase Peptide Synthesis: Used as the C-terminal amino acid in the synthesis of

short peptides or peptide fragments.

Fragment Condensation: In convergent synthesis strategies, peptide fragments with a C-

terminal glycine benzyl ester can be synthesized in solution and then coupled to a resin-

bound peptide in a solid-phase approach.

N-to-C Directional Synthesis: While less common, it can be employed in N-to-C (inverse)

solid-phase peptide synthesis.

Data Presentation
The following tables summarize representative quantitative data for the key steps involving H-
Gly-OBzl.TosOH in peptide synthesis.

Table 1: Representative Yields for Dipeptide Synthesis in Solution-Phase

Dipeptide
Sequence

Coupling Method Purification Method Typical Yield (%)

Z-Ala-Gly-OBzl DCC/HOBt Recrystallization 85-95

Boc-Phe-Gly-OBzl HATU/DIEA
Silica Gel

Chromatography
80-90

Fmoc-Leu-Gly-OBzl DIC/Oxyma
Silica Gel

Chromatography
82-92

Table 2: Conditions and Efficiency for C-Terminal Benzyl Ester Deprotection
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Deprotection
Method

Reagents and
Conditions

Reaction Time Typical Yield (%)

Catalytic

Hydrogenolysis

H₂, 10% Pd/C, in

Methanol
2-4 hours >95

Strong Acid Cleavage
Anhydrous HF,

Anisole, 0°C
1 hour >90

Transfer

Hydrogenolysis

Ammonium formate,

10% Pd/C, in

Methanol

1-4 hours >95

Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Protected
Dipeptide (e.g., Z-Ala-Gly-OBzl)
This protocol describes the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) to H-Gly-
OBzl.TosOH in solution.

Materials:

Z-Ala-OH

H-Gly-OBzl.TosOH

N,N'-Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation of Glycine Benzyl Ester Free Base:

Dissolve H-Gly-OBzl.TosOH (1.1 equivalents) in anhydrous DCM.

Add TEA or DIEA (1.1 equivalents) to neutralize the tosylate salt and stir at room

temperature for 20 minutes.

Activation of Z-Ala-OH:

In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in

anhydrous DCM.

Cool the solution to 0°C in an ice bath.

Add DCC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0°C. A white

precipitate of dicyclohexylurea (DCU) will form.

Coupling Reaction:

Add the freshly prepared glycine benzyl ester free base solution to the activated Z-Ala-OH

mixture.

Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

Filter the reaction mixture to remove the precipitated DCU.

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under

reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexane).

Protocol 2: Deprotection of the C-Terminal Benzyl Ester
by Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl ester protecting group from a peptide.

Materials:

Peptide with a C-terminal benzyl ester (e.g., Z-Ala-Gly-OBzl)

10% Palladium on carbon (Pd/C)

Methanol or Ethanol

Hydrogen gas supply

Procedure:

Reaction Setup:

Dissolve the protected peptide (1.0 equivalent) in methanol in a round-bottom flask.

Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

Hydrogenation:

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with

hydrogen is often sufficient) at room temperature.

Monitor the reaction by TLC or HPLC until the starting material is completely consumed

(typically 2-4 hours).
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Work-up:

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

Wash the Celite® pad with methanol.

Combine the filtrate and washes and evaporate the solvent under reduced pressure to

yield the deprotected peptide.
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Caption: Workflow for solution-phase dipeptide synthesis using H-Gly-OBzl.TosOH.
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Protecting Groups Role in Peptide Synthesis
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Caption: Key features and roles of H-Gly-OBzl.TosOH in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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